N~1~-(3-ACETYLPHENYL)-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
Description
N~1~-(3-ACETYLPHENYL)-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by the presence of an acetylphenyl group and a dimethylisoxazolylmethoxy group attached to a benzamide core.
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-13-20(15(3)27-23-13)12-26-19-9-5-7-17(11-19)21(25)22-18-8-4-6-16(10-18)14(2)24/h4-11H,12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXKJKXHIXRLLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-ACETYLPHENYL)-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Attachment of the Dimethylisoxazolyl Group: The dimethylisoxazolyl group can be introduced via an alkylation reaction using an appropriate alkylating agent.
Formation of the Benzamide Core: The benzamide core is formed by reacting an amine with a benzoyl chloride derivative.
Final Coupling Reaction: The final step involves coupling the acetylphenyl group with the benzamide core through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-ACETYLPHENYL)-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a chemical intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of N1-(3-ACETYLPHENYL)-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N~1~-(3-ACETYLPHENYL)-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE: can be compared with other benzamide derivatives, such as:
Uniqueness
The uniqueness of N1-(3-ACETYLPHENYL)-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE lies in its specific structural features, such as the combination of the acetylphenyl and dimethylisoxazolylmethoxy groups. These features may confer unique biological activities or chemical reactivity compared to other benzamide derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
